B1577194 Paenicidin A

Paenicidin A

Cat. No.: B1577194
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Description

Contextualization of Lantibiotics as Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)

Lantibiotics belong to a large and diverse class of natural products known as ribosomally synthesized and post-translationally modified peptides (RiPPs). researchgate.netmdpi.com Unlike non-ribosomal peptides, the initial synthesis of RiPPs occurs on the ribosome, translating a precursor peptide from a corresponding mRNA template. mdpi.com This precursor peptide consists of a leader sequence, which guides the subsequent modifications, and a core peptide that undergoes extensive chemical alterations to become the final, active molecule. nih.gov

These post-translational modifications (PTMs) are a hallmark of RiPPs and are responsible for their vast structural and functional diversity. mdpi.com The modifications can include cyclization, dehydration, methylation, and the formation of unique cross-linkages. mdpi.comresearchgate.net In the case of lantibiotics, the defining PTMs are the dehydration of serine and threonine residues to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. researchgate.net This is followed by the intramolecular addition of cysteine thiols to these unsaturated amino acids, forming the characteristic thioether cross-links of lanthionine (B1674491) (Lan) and methyllanthionine (MeLan). acs.orgnih.govresearchgate.net These modifications result in a polycyclic structure that is crucial for the biological activity and stability of lantibiotics. nih.gov

Structural and Functional Diversity of Lanthipeptides

Functionally, lanthipeptides are best known for their antimicrobial properties, particularly against other bacteria. frontiersin.orgnih.gov Nisin, a well-known lantibiotic, has been used as a food preservative for decades. frontiersin.org The mechanisms of action for antimicrobial lanthipeptides are also diverse, with many targeting the bacterial cell wall by binding to Lipid II, a precursor in peptidoglycan synthesis. mdpi.comoup.com Beyond antimicrobial activity, some lanthipeptides have been found to possess other biological functions, including roles in cell signaling and morphogenesis. researchgate.net The continuous discovery of new lanthipeptides with unique structures and activities underscores the vast potential of this class of natural products. nih.gov

Overview of Paenicidin A within the Lantibiotic Landscape

This compound was identified from the bacterium Paenibacillus polymyxa NRRL B-30509. acs.orgnih.gov It stands out in the lantibiotic landscape due to its highly complex and intricate structure. acs.orgnih.gov this compound is a highly cyclized lantibiotic, featuring a remarkable six lanthionine and methyllanthionine rings. acs.orgnih.govresearchgate.net Adding to its complexity, three of these rings are interlocked, creating a unique and stable molecular architecture. acs.orgnih.govresearchgate.net

The structural determination of this compound proved challenging for traditional methods like NMR-based characterization. acs.orgnih.gov Its complex ring connectivity was ultimately elucidated using a novel partial desulfurization/reduction strategy combined with tandem mass spectrometry. acs.orgnih.gov this compound exhibits antimicrobial activity primarily against Gram-positive bacteria. researchgate.net The deduced amino acid sequence of the gene responsible for producing this compound shows some similarity to other lantibiotics like elgicin A and penisin. nih.govnih.gov

Research Findings on this compound

PropertyFinding
Producing Organism Paenibacillus polymyxa NRRL B-30509 acs.orgnih.govfrontiersin.org
Compound Class Lantibiotic (a class of RiPPs) acs.orgnih.gov
Structural Features Highly cyclized peptide with six lanthionine and methyllanthionine thioether rings. acs.orgnih.govresearchgate.net
Unique Structural Motif Three of the six rings are interlocking. acs.orgnih.govresearchgate.net
Biosynthesis Encoded by a biosynthetic gene cluster (pae). acs.orgroyalsocietypublishing.org The precursor peptide undergoes extensive post-translational modifications. acs.orgnih.gov
Antimicrobial Spectrum Active against Gram-positive bacteria, including Bacillus subtilis, Enterococcus faecium, and Lactococcus lactis subsp. cremoris. researchgate.net

Properties

bioactivity

Antimicrobial

sequence

VLSIVACSSGCGSGKTAASCVETCGNRCFTNVGSLC

Origin of Product

United States

Discovery, Producing Organisms, and Initial Characterization of Paenicidin a

Isolation and Identification from Paenibacillus polymyxa Strains (e.g., NRRL B-30509)

Paenicidin A was first discovered and isolated from the bacterium Paenibacillus polymyxa strain NRRL B-30509. This particular strain was isolated from a poultry production environment. nih.gov Initial investigations into this organism were focused on a previously reported bacteriocin, SRCAM 602, which was thought to be responsible for the inhibition of Campylobacter jejuni. However, subsequent analysis could not detect SRCAM 602, leading to the discovery of other antimicrobial compounds, including this compound.

The isolation of this compound from the culture of P. polymyxa NRRL B-30509 involves a multi-step chromatographic process. After initial extraction from the fermentation broth, the compound is purified using techniques such as solid-phase extraction followed by high-performance liquid chromatography (HPLC). amazonaws.com

Structural characterization of this compound proved to be a significant challenge for standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. amazonaws.com Its highly complex and cyclized nature required the development of a novel analytical strategy. This method involved partial desulfurization and reduction of the peptide, combined with tandem mass spectrometry (MS/MS), to successfully determine the connectivity of its intricate thioether cross-links.

The analysis revealed that this compound is a highly cyclized lantibiotic. Its structure is characterized by six lanthionine (B1674491) and methyllanthionine rings, with the remarkable feature of having three of these rings interlocked. This complex ring structure is a defining characteristic of the molecule.

Table 1: Key Characteristics of this compound

Characteristic Description
Producing Organism Paenibacillus polymyxa strain NRRL B-30509
Compound Class Lantibiotic (Class I Bacteriocin)
Key Structural Features Highly cyclized peptide with six thioether cross-links (lanthionine and methyllanthionine rings)
Unique Feature Three interlocking rings
Initial Identification Method Tandem Mass Spectrometry combined with partial desulfurization/reduction

Cultivation and Fermentation Strategies for this compound Production

The production of this compound is intrinsically linked to the cultivation of its source organism, Paenibacillus polymyxa. This bacterium is known for its versatility, found in diverse environments such as soil and the rhizosphere of plants. nih.gov P. polymyxa is a Gram-positive, endospore-forming bacterium capable of producing a wide array of secondary metabolites. nih.govresearchgate.net

For the production of antimicrobial compounds like this compound, P. polymyxa strains are typically grown in specific culture media under controlled conditions. While the exact optimal conditions for this compound production are not extensively detailed in the provided search results, general fermentation strategies for P. polymyxa to enhance the yield of secondary metabolites have been explored. These strategies often involve optimizing medium components and culture parameters such as temperature and pH. mdpi.comnih.gov

Studies on different strains of P. polymyxa have shown that the production of antimicrobial peptides is often growth-dependent, occurring during the late exponential or early stationary phase of bacterial growth. researchgate.netmdpi.com The process can be influenced by various factors, including the composition of the fermentation broth. For example, the production of other lipopeptides by P. polymyxa has been optimized using response surface methodology to fine-tune parameters like culture temperature, initial pH, and incubation time. mdpi.comnih.gov Such methodologies could potentially be applied to enhance the yield of this compound.

Co-production of this compound with Other Secondary Metabolites (e.g., Polymyxins, Tridecaptins)

A significant characteristic of Paenibacillus polymyxa NRRL B-30509 is its ability to simultaneously produce multiple bioactive compounds. nih.gov Alongside this compound, this strain is also a known producer of other well-characterized antimicrobial agents, namely polymyxins and tridecaptins. nih.gov

Genomic analysis of P. polymyxa NRRL B-30509 has confirmed the presence of gene clusters responsible for the biosynthesis of these different classes of antimicrobial peptides. nih.govnih.gov The co-production of these distinct metabolites highlights the complex secondary metabolism of this bacterium.

Polymyxins : These are a group of lipopeptide antibiotics that are particularly effective against Gram-negative bacteria. nih.gov The presence of polymyxin biosynthesis gene clusters in P. polymyxa NRRL B-30509 indicates its capacity to synthesize these important compounds. nih.gov

Tridecaptins : This is another class of nonribosomal lipopeptides. The antimicrobial activity originally attributed to a different bacteriocin in this strain was later reassigned to tridecaptin A. nih.gov

The simultaneous production of this compound (a lantibiotic), polymyxins, and tridecaptins (both nonribosomal lipopeptides) from a single bacterial strain is a noteworthy finding. researchgate.net This demonstrates the diverse antimicrobial arsenal (B13267) of P. polymyxa NRRL B-30509.

Table 2: Antimicrobial Compounds Co-produced by P. polymyxa NRRL B-30509

Compound Name Compound Class Biosynthesis Pathway
This compound Lantibiotic Ribosomally synthesized and post-translationally modified
Polymyxins Lipopeptide Nonribosomal peptide synthesis
Tridecaptins Lipopeptide Nonribosomal peptide synthesis

Structural Elucidation and Distinctive Features of Paenicidin a

Primary Amino Acid Sequence Analysis and Peptide Chain Topology

The mature Paenicidin A is a 36-residue peptide. ualberta.ca It is synthesized as a precursor peptide which includes a 22-residue N-terminal leader sequence that is proteolytically cleaved to release the active core peptide. ualberta.ca The peptide chain itself is not linear but possesses a highly complex, constrained topology due to extensive internal cross-linking. acs.org This high degree of cyclization is a defining feature of the molecule.

The primary amino acid sequence of the mature this compound core peptide is detailed in the table below. This sequence contains the serine, threonine, and cysteine residues that are the precursors to its characteristic thioether bridges. ualberta.ca

Table 1: Primary Amino Acid Sequence of the this compound Core Peptide

Position Amino Acid Position Amino Acid Position Amino Acid Position Amino Acid
1 Valine 10 Glycine 19 Serine 28 Cysteine
2 Leucine 11 Cysteine 20 Cysteine 29 Pheylalanine
3 Serine 12 Glycine 21 Valine 30 Threonine
4 Isoleucine 13 Serine 22 Alanine 31 Asn
5 Valine 14 Glycine 23 Threonine 32 Valine
6 Alanine 15 Lysine (B10760008) 24 Cysteine 33 Glycine
7 Cysteine 16 Threonine 25 Glycine 34 Serine
8 Serine 17 Alanine 26 Asparagine 35 Leucine
9 Serine 18 Alanine 27 Arginine 36 Cysteine

The sequence contains the precursor amino acids (Serine, Threonine, Cysteine) for the formation of lanthionine (B1674491) and methyllanthionine bridges.

Characterization of Thioether Cross-Links: Lanthionine and Methyllanthionine Bridges

A hallmark of this compound and other lantibiotics is the presence of thioether cross-links, which form intramolecular rings. acs.org These links are created post-translationally through the dehydration of serine and threonine residues to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively, followed by the addition of a cysteine thiol to the dehydro-residue. asm.org This process results in the formation of lanthionine (Lan) and β-methyllanthionine (MeLan) bridges.

This compound is exceptionally cyclized, containing a total of six thioether rings. acs.orgresearchgate.net Detailed analysis has revealed that these are composed of three lanthionine rings and three β-methyllanthionine rings. The specific connectivity of these rings defines the peptide's unique three-dimensional structure.

Table 2: Thioether Bridge Connectivity in this compound

Bridge Type Ring Connecting Residues Description
Lanthionine 1 Ser3 - Cys7 A thioether bridge formed between the precursor Serine at position 3 and Cysteine at position 7.
Lanthionine 2 Ser8 - Cys11 A thioether bridge formed between the precursor Serine at position 8 and Cysteine at position 11.
Lanthionine 3 Ser19 - Cys24 A thioether bridge formed between the precursor Serine at position 19 and Cysteine at position 24.
Methyllanthionine 4 Thr16 - Cys20 A thioether bridge formed between the precursor Threonine at position 16 and Cysteine at position 20.
Methyllanthionine 5 Thr23 - Cys28 A thioether bridge formed between the precursor Threonine at position 23 and Cysteine at position 28.
Methyllanthionine 6 Thr30 - Cys36 A thioether bridge formed between the precursor Threonine at position 30 and Cysteine at position 36.

Data sourced from research that determined the complete covalent structure of this compound.

Advanced Spectroscopic and Chemical Strategies for Structural Determination

The highly cyclized and interlocked nature of this compound rendered its structural elucidation by standard techniques, particularly multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, mostly unsuccessful. acs.orgnih.gov This necessitated the development and application of a specialized approach combining chemical degradation with advanced mass spectrometry.

To overcome the analytical hurdles posed by the complex ring system, researchers employed a novel partial desulfurization/reduction strategy. acs.orgnih.gov This chemical method involves carefully breaking some of the lanthionine and methyllanthionine thioether bonds. By converting the constrained, multi-ring structure into a series of simpler, more linear peptide fragments, the molecule became amenable to detailed analysis. ualberta.ca

The partially desulfurized peptide fragments were subsequently analyzed using tandem mass spectrometry (MS/MS). acs.orgnih.gov While MS/MS analysis of the intact, highly cyclized this compound yielded limited fragmentation and thus little structural information, the simplified products from the desulfurization strategy could be effectively fragmented and sequenced. ualberta.canih.gov This combination of partial chemical degradation followed by MS/MS analysis was the key that allowed for the unambiguous determination of the thioether bridge connectivities, ultimately revealing the complete and complex covalent structure of this compound. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Lanthionine
Methyllanthionine
Serine
Threonine
Cysteine
Dehydroalanine

Challenges and Limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

The structural elucidation of complex biomolecules is a fundamental aspect of chemical and biological sciences, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as a primary tool for determining the three-dimensional structures of molecules in solution. jeolusa.com However, the application of NMR to certain classes of molecules, such as the highly modified peptide this compound, is fraught with significant challenges and limitations.

For this compound, a lantibiotic peptide, conventional NMR-based structural characterization proved to be largely unsuccessful in fully defining its intricate architecture. researchgate.netacs.orgnih.gov The primary obstacle stems from the compound's exceptionally complex and rigid structure. This compound is a highly cyclized lantibiotic that possesses six thioether cross-links, comprising three lanthionine and three methyllanthionine rings. nih.gov Compounding the complexity, three of these rings are interlocked, creating a dense and constrained molecular framework. researchgate.netacs.orgnih.gov

This high degree of cyclization and interlocking topology presents several key problems for NMR analysis:

Spectral Complexity and Signal Overlap: The large number of amino acid residues in a compact structure leads to a high density of signals in the NMR spectrum. This results in significant overlap, particularly in the proton (¹H) NMR spectrum, making it exceedingly difficult to resolve and assign individual resonances. frontiersin.org While multidimensional NMR techniques can help to improve resolution, the inherent complexity of this compound pushes the limits of these methods. frontiersin.org

Ambiguity in Spatial Information: The determination of 3D structures by NMR relies heavily on the detection of Nuclear Overhauser Effects (NOEs), which provide information about the spatial proximity of protons. In a tightly packed and convoluted structure like this compound, a multitude of NOEs can be observed, but unambiguously assigning them to specific proton pairs to define the global fold and the precise connectivity of the thioether bridges is a formidable task.

Limited Conformational Flexibility: While some flexibility can be beneficial for NMR studies, the rigid nature of this compound's core can limit the observation of certain dynamic processes and long-range correlations that might otherwise aid in structural determination. One-dimensional NMR experiments on a related lantibiotic, penisin, as well as on this compound, confirmed a random coil structure in solution, a characteristic shared by other lantibiotics, but this provides limited insight into the specific, complex bridging pattern. nih.govasm.org

Due to these substantial limitations, researchers were unable to determine the connectivities of the thioether cross-links using NMR spectroscopy alone. researchgate.netnih.gov This failure necessitated the development and application of an alternative, novel strategy that combined partial desulfurization and reduction with tandem mass spectrometry. researchgate.netacs.orgnih.gov This chemical degradation approach, followed by mass analysis, successfully circumvented the challenges posed by NMR and allowed for the definitive elucidation of this compound's complex thioether bridge pattern. researchgate.netnih.gov The difficulties encountered underscore a significant limitation of NMR spectroscopy when faced with exceptionally intricate and heavily modified peptides.

Biosynthesis of Paenicidin A: Genetic and Enzymatic Pathways

Identification and Annotation of the Paenicidin A Biosynthetic Gene Cluster (paeA and Associated Genes)

The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC). This cluster, identified as BGC0000541 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database, is found in Paenibacillus polymyxa and spans approximately 9.1 kilobases. u-tokyo.ac.jpsecondarymetabolites.org The core of this cluster is comprised of seven genes, with the precursor peptide encoded by paeA. u-tokyo.ac.jp The remaining genes are predicted to be involved in the post-translational modification, transport, and immunity of this compound. ualberta.ca

Genome mining studies have revealed that BGCs with high similarity to the this compound cluster are conserved across different strains of P. polymyxa. nih.gov For instance, the BGC for this compound has been identified in P. polymyxa strains 2A-2A and 3A-25AI with 100% and 85% similarity, respectively, to the known cluster. The lantibiotic paenibacillin, also produced by some P. polymyxa strains, has its own distinct BGC which includes a gene for a lantibiotic dehydratase, PaeB. researchgate.net The penisin gene cluster from Paenibacillus sp. A3, which shares 50% similarity with the paeA gene, contains genes designated penB and penC, further suggesting a conserved mechanism for lanthionine (B1674491) formation in this class of lantibiotics. asm.org

The genes within the this compound BGC are annotated based on their homology to well-characterized lantibiotic biosynthetic genes, such as those for nisin and subtilin. ualberta.ca Key genes include those encoding the precursor peptide, modification enzymes, a transporter, and proteins for producer self-immunity.

GeneProposed FunctionHomology/Notes
paeAPrecursor peptideThe structural gene for this compound. ualberta.ca
paeBLantibiotic dehydrataseHomologous to LanB enzymes; responsible for dehydration of Ser/Thr residues. ualberta.ca
paeCLantibiotic cyclaseHomologous to LanC enzymes; catalyzes thioether bond formation. ualberta.ca
paeTTransporterLikely an ABC transporter involved in the export of the modified peptide. ualberta.ca
paeIImmunity proteinConfers resistance to this compound for the producing organism.
paeFImmunity proteinPart of the immunity system, often works in conjunction with other immunity proteins.
paeGImmunity proteinCompletes the immunity apparatus for the producer strain.

Ribosomal Synthesis of the Precursor Peptide

Like all lantibiotics, this compound originates from a ribosomally synthesized precursor peptide, designated PaeA. ualberta.ca This precursor consists of two distinct regions: an N-terminal leader peptide and a C-terminal propeptide. The leader peptide is crucial for guiding the post-translational modification enzymes to the propeptide region and is cleaved off during the final stages of maturation to release the active antibiotic. ualberta.ca

The PaeA precursor peptide has a 22-residue leader sequence, which is removed to yield the 36-residue mature this compound. ualberta.ca The propeptide region is rich in serine, threonine, and cysteine residues, which are the substrates for the extensive post-translational modifications that characterize this lantibiotic. Specifically, the core peptide sequence contains six cysteine residues, along with nine serine and threonine residues that are sites for dehydration and subsequent cyclization. ualberta.ca

Post-Translational Modification Enzymes and Reaction Mechanisms

The transformation of the linear PaeA precursor into the complex, polycyclic, mature this compound is accomplished through a series of enzymatic post-translational modifications. These modifications are primarily the dehydration of specific serine and threonine residues and the subsequent formation of thioether cross-links.

Dehydration of Serine and Threonine Residues

The initial step in the modification of the PaeA propeptide is the dehydration of select serine and threonine residues. This reaction is catalyzed by the lantibiotic dehydratase, PaeB. ualberta.ca PaeB is homologous to the LanB family of enzymes. ualberta.ca This enzyme specifically recognizes and converts serine residues to dehydroalanine (B155165) (Dha) and threonine residues to dehydrobutyrine (Dhb). These unsaturated amino acids are essential for the subsequent cyclization reactions. The disruption of a homologous paeB gene in the paenibacillin biosynthetic gene cluster has been shown to completely abolish the production of the lantibiotic, highlighting the critical role of this dehydration step. researchgate.net

Cyclization and Thioether Bond Formation by Lanthionine Synthetases

Following dehydration, the newly formed Dha and Dhb residues undergo a Michael-type addition reaction with the thiol groups of cysteine residues within the propeptide. This reaction is catalyzed by the lantibiotic cyclase, PaeC, which is homologous to the LanC family of enzymes. ualberta.ca The result of this intramolecular cyclization is the formation of lanthionine (from Dha and Cys) and methyllanthionine (from Dhb and Cys) bridges. These thioether cross-links are the defining characteristic of lantibiotics and are responsible for the constrained, polycyclic structure of mature this compound. The final, mature this compound is a highly cyclized molecule, containing six such thioether rings. nih.gov

Comparative Genomics of this compound Biosynthesis with Other Lantibiotics

The biosynthetic gene cluster of this compound shares organizational and sequence similarities with other well-known class I lantibiotics, most notably nisin and subtilin. ualberta.ca A comparative analysis of their respective BGCs reveals both conserved core functionalities and unique features.

The precursor peptide of this compound, PaeA, shows homology to the precursor peptides of nisin (NisA) and subtilin (SpaS), particularly in the leader peptide region. ualberta.ca This conservation is crucial for the recognition by the modification machinery. For instance, the penisin precursor peptide, PenA2, which has a 50% similarity to PaeA, also aligns with the leader peptides of elgicin, nisin, and subtilin, featuring a conserved FDLD motif characteristic of class Ia lantibiotics. asm.org

FeatureThis compound BGCNisin BGCSubtilin BGC
Precursor Peptide Gene paeAnisAspaA
Dehydratase Gene paeBnisBspaB
Cyclase Gene paeCnisCspaC
Transporter Gene paeTnisTspaT
Immunity Genes paeI, paeF, paeG (putative)nisI, nisF, nisE, nisGspaI, spaF, spaE, spaG
Regulatory Genes Not explicitly identifiednisR, nisKspaR, spaK

While the core biosynthetic machinery is conserved, differences in the sequences of the precursor peptides and the modification enzymes ultimately dictate the unique ring topology and biological activity of each lantibiotic. The study of these variations provides valuable insights into the structure-function relationships of these complex natural products and opens avenues for bioengineering novel lantibiotics with tailored properties.

Molecular Mechanism of Action of Paenicidin a

Interaction with Bacterial Cell Membranes and Membrane Integrity Disruption

The antimicrobial action of Paenicidin A is intrinsically linked to its ability to compromise the bacterial cytoplasmic membrane. This interaction leads to a loss of membrane integrity, a critical event that culminates in cell death. While direct experimental visualization of this compound-induced pores is still under investigation, its mechanism is inferred from its structural characteristics and the known actions of related lantibiotics. elifesciences.orgwikipedia.org The prevailing model suggests that after an initial binding event to the cell surface, the C-terminal region of the this compound peptide is responsible for inserting into the lipid bilayer. nih.gov This insertion is believed to disrupt the normal phospholipid arrangement, leading to the formation of transient pores or channels through the membrane. elifesciences.orgnih.gov

This disruption of the membrane barrier has catastrophic consequences for the bacterial cell. The formation of pores allows for the uncontrolled efflux of essential intracellular components, such as ions (e.g., potassium) and small metabolites, and the influx of extracellular substances. This leads to the dissipation of the proton motive force, a crucial electrochemical gradient across the membrane that powers vital cellular processes like ATP synthesis and nutrient transport. researchgate.net The loss of this gradient and the leakage of cytoplasmic contents ultimately result in the cessation of metabolic activity and cell death. This membrane-disrupting activity is a hallmark of many antimicrobial peptides, including other lantibiotics produced by Paenibacillus species. researchgate.netresearchgate.net

Proposed Molecular Targets and Binding Interactions within Susceptible Microorganisms

The primary molecular target for this compound within susceptible Gram-positive bacteria is Lipid II. nih.govresearchgate.net Lipid II is a vital precursor molecule in the biosynthesis of peptidoglycan, the major structural component of the bacterial cell wall. It consists of a disaccharide-pentapeptide head group linked to a long-chain bactoprenol (B83863) lipid carrier via a pyrophosphate bridge. Its location within the cytoplasmic membrane makes it an accessible target for extracellular antimicrobial agents. mdpi.com

This compound is predicted to employ a dual-action mechanism initiated by high-affinity binding to Lipid II. This interaction is thought to be mediated by the N-terminal portion of the peptide. Specifically, the lanthionine (B1674491) and methyllanthionine rings at the N-terminus of this compound are configured to form a structure known as a "pyrophosphate cage." nih.gov This structural motif is analogous to that found in the well-characterized lantibiotic nisin and is perfectly suited to recognize and bind to the pyrophosphate moiety of Lipid II through a network of hydrogen bonds. researchgate.net

By sequestering Lipid II, this compound accomplishes two detrimental effects. Firstly, it directly inhibits the process of cell wall synthesis. With Lipid II bound and unavailable, the transglycosylation and transpeptidation steps of peptidoglycan assembly are halted, preventing the expansion and repair of the cell wall. mdpi.com Secondly, this binding acts as a docking mechanism, anchoring the peptide to the membrane surface and dramatically increasing its local concentration. This facilitates the subsequent insertion of the C-terminal part of this compound into the membrane to form pores, a process that is significantly more efficient when the peptide is tethered to a specific target. researchgate.net

Comparative Analysis of Action Mechanisms with Other Lantibiotics

The mechanism of this compound, involving both Lipid II binding and subsequent pore formation, places it within the category of Class I, or Type-A, lantibiotics. wikipedia.orgresearchgate.net This class is exemplified by nisin, the most extensively studied lantibiotic, which shares a remarkably similar mode of action.

Comparison of Lantibiotic Mechanisms

Lantibiotic ClassExample(s)Primary TargetPore FormationOverall Mechanism
Class I (Type-A) This compound, Nisin, Penisin nih.govnih.govLipid IIYesDual mechanism: Inhibition of cell wall synthesis via Lipid II binding, followed by membrane permeabilization through pore formation. wikipedia.orgresearchgate.net
Class I (Type-B) Mersacidin (B1577386)Lipid IINoPrimarily inhibits cell wall synthesis by binding to Lipid II, but does not form pores. Its action is more bacteriostatic. wikipedia.org
Two-Component Lacticin 3147Lipid IIYes (by β-peptide)Synergistic action where one peptide (α-peptide) binds to Lipid II, and the second peptide (β-peptide) interacts with the peptide-Lipid II complex to form pores. acs.org

A comparative analysis highlights the sophisticated strategy employed by this compound:

Versus Nisin (Type-A Lantibiotic): The mechanism of this compound is functionally homologous to that of nisin. Both utilize an N-terminal pyrophosphate cage for Lipid II binding and a C-terminal domain for membrane insertion and pore formation. researchgate.netresearchgate.net This dual-pronged attack, targeting both cell wall synthesis and membrane integrity, results in rapid and potent bactericidal activity. Penisin, a lantibiotic with approximately 50% sequence similarity to this compound, is also classified as a Class Ia lantibiotic and is understood to function through a similar membrane-active mechanism. nih.govnih.gov

Versus Mersacidin (Type-B Lantibiotic): In contrast, Type-B lantibiotics like mersacidin are typically globular and act solely by inhibiting cell wall synthesis. wikipedia.org Mersacidin binds to Lipid II, effectively sequestering it and preventing its use in peptidoglycan construction. However, it does not proceed to form pores in the membrane. This difference in action often results in a more bacteriostatic (inhibiting growth) rather than bactericidal (killing) effect compared to Type-A lantibiotics. mdpi.com

Versus Two-Component Lantibiotics (e.g., Lacticin 3147): These systems separate the functions of Lipid II binding and pore formation into two distinct peptides that act in synergy. acs.org For Lacticin 3147, the LtnA1 peptide first binds to Lipid II. This complex is then recognized by the LtnA2 peptide, which is responsible for inducing pore formation. This compound, like nisin, integrates both of these functionalities into a single, highly efficient molecule. acs.org

In essence, this compound represents a highly evolved molecular weapon, combining two distinct antimicrobial strategies into one peptide to deliver a potent and lethal blow to susceptible bacteria.

Spectrum of Biological Activities of Paenicidin a in Vitro and Ex Vivo Models

Activity against Gram-Positive Bacteria

Paenicidin A has demonstrated notable inhibitory activity against a range of Gram-positive bacteria. Research findings have highlighted its effectiveness against several pathogenic and spoilage organisms, establishing its potential as a potent antimicrobial agent.

Specifically, the activity of this compound has been evaluated against Bacillus subtilis, Enterococcus faecium, Lactococcus lactis subsp. cremoris, and Listeria monocytogenes. In laboratory assays, this compound exhibited strong inhibition of Bacillus subtilis and moderate activity against Enterococcus faecium and Lactococcus lactis subsp. cremoris. Its activity against Listeria monocytogenes was also noted, although to a lesser extent. nih.gov

Indicator StrainActivity Result
Bacillus subtilis JH642++
Enterococcus faecium ATCC 19434+
Lactococcus lactis subsp. cremoris HP+
Listeria monocytogenes ATCC 15313+
Carnobacterium maltaromaticum UAL26-

Activity Key:

++: Strong inhibition

+: Moderate inhibition

-: No inhibition

Activity against Specific Gram-Negative Bacterial Strains

Currently, there is no significant reported activity of this compound against Gram-negative bacteria. Lantibiotics, as a class of antimicrobial peptides, generally exhibit a narrower spectrum of activity, primarily targeting Gram-positive bacteria. This is often attributed to the structural differences in the cell envelopes of Gram-positive and Gram-negative organisms, with the outer membrane of Gram-negative bacteria acting as a formidable barrier to many antimicrobial compounds. While some other peptides from Paenibacillus species have shown activity against Gram-negative bacteria, this has not been a documented characteristic of this compound itself.

Evaluation of Antifungal and Other Biological Activities

As of the latest available research, there have been no specific reports detailing any antifungal, antiviral, or antiparasitic activities of this compound in a non-clinical context. While the producing organism, Paenibacillus polymyxa, is known to synthesize other metabolites with antifungal properties, these activities have not been specifically attributed to this compound. Further research is required to explore the broader biological activity spectrum of this compound.

Resistance Mechanisms in Target Organisms to this compound

There is currently a lack of specific research on the mechanisms of resistance that target organisms may develop against this compound. The development of resistance to antimicrobial peptides is a complex process that can involve various strategies, such as modification of the cell envelope, enzymatic degradation of the peptide, or active efflux of the compound. However, no studies have specifically investigated these potential resistance mechanisms in the context of this compound.

Chemical Synthesis and Analogues of Paenicidin a

Challenges and Strategies in Total Chemical Synthesis of Highly Cyclized Lantibiotics

The total chemical synthesis of lantibiotics, particularly highly cyclized members like Paenicidin A, is one of the most demanding areas of peptide chemistry. acs.orgrsc.org this compound contains six lanthionine (B1674491) and methyllanthionine rings, with the extraordinary feature of having three of these rings interlocked. acs.org This intricate topology is the primary source of the synthetic challenge.

The key difficulties in the total synthesis of such complex peptides include:

Installation of Thioether Cross-links: The defining feature of lantibiotics is the presence of lanthionine (Lan) and methyllanthionine (MeLan) residues. acs.org Creating these thioether bridges with precise regioselectivity and stereochemistry is a significant hurdle. While biosynthesis achieves this through enzymatic dehydration of serine/threonine followed by intramolecular Michael addition of cysteine, chemical synthesis must rely on multistep procedures. acs.org Strategies often involve the synthesis of orthogonally protected lanthionine building blocks for incorporation via Solid-Phase Peptide Synthesis (SPPS). acs.org An alternative approach involves the chemical desulfurization of disulfide-bridged peptide precursors to form the desired lanthionine bridges. rsc.org

Management of Complex Topologies: For polycyclic lantibiotics, the order of ring closure is critical. In the case of this compound, the interlocking nature of the rings means that the linear peptide precursor must adopt a specific, pre-organized conformation to allow for the correct formation of the cross-links. ualberta.ca Replicating this process chemically is exceptionally difficult, as forcing the formation of subsequent rings within the confines of pre-existing cycles often leads to low yields and undesired side products. altabioscience.com The structural elucidation of this compound itself was notably challenging, requiring a partial desulfurization/reduction strategy because standard NMR spectroscopy was insufficient to resolve the complex structure, highlighting its profound complexity. acs.orgacs.org

Solid-Phase vs. Solution-Phase Synthesis: While SPPS is a powerful tool for creating linear peptides, its application to complex, multi-cyclic molecules is often problematic. nih.govnih.gov On-resin cyclization can be inefficient due to steric hindrance and the constraints imposed by the solid support. Therefore, hybrid strategies are often employed, where linear or partially cyclized precursors are synthesized on-resin, cleaved, and then undergo further cyclization in solution under high-dilution conditions to favor intramolecular reactions. rsc.orgnih.gov

The synthesis of macrolide antibiotics and other complex cyclic peptides has driven the development of advanced macrocyclization techniques, but the unique interlocking system of this compound remains a frontier yet to be conquered by total chemical synthesis. scripps.edu

Design, Synthesis, and Derivatization of this compound Analogues

To date, a complete total chemical synthesis of this compound has not been reported in the scientific literature. The immense challenges posed by its hexacyclic, interlocking structure have precluded its construction from basic chemical building blocks. acs.org Consequently, the creation of synthetic analogues and derivatives through a total synthesis approach has not been feasible.

Research has instead focused on its isolation from the producing bacterium, Paenibacillus polymyxa NRRL B-30509, and the characterization of naturally occurring variants. researchgate.netacs.org One such natural analogue is Paenicidin B, produced by Paenibacillus terrae NRRL B-30644. researchgate.netnih.gov Paenicidin B is structurally very similar to this compound but differs by two amino acid substitutions within its central interlocking ring system. ualberta.caresearchgate.net

The lack of a viable synthetic route is the single greatest barrier to the systematic design and derivatization of this compound. The ability to generate analogues is crucial for probing its mechanism of action and improving its therapeutic properties. rsc.org Future advances in peptide synthesis and macrocyclization strategies will be required before libraries of this compound variants can be generated. rsc.org

Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Variants

Comprehensive Structure-Activity Relationship (SAR) studies, which systematically link changes in a molecule's structure to its biological function, are heavily reliant on the availability of synthetic analogues. rsc.orgscienceinfo.com Due to the synthetic inaccessibility of this compound, detailed SAR studies involving a broad range of synthetic variants have not been performed.

The primary insights into this compound's SAR come from the comparison with its natural analogue, Paenicidin B. researchgate.net

This compound vs. Paenicidin B: Paenicidin B differs from this compound at two positions: a conservative substitution of arginine for lysine (B10760008) and a more significant replacement of one amino acid for another within the interlocking rings. ualberta.ca Despite these seemingly minor changes, Paenicidin B exhibits a similar spectrum of activity against Gram-positive bacteria but is reported to be more potent and to inhibit a slightly broader range of organisms than this compound. researchgate.net This suggests that the specific amino acid sequence within the complex ring structure is a key determinant of antimicrobial potency.

These findings underscore that even subtle modifications to the core scaffold of this compound can have a significant impact on its biological activity. However, without the ability to synthetically create targeted modifications—such as altering ring size, substituting different amino acids at various positions, or modifying the peptide backbone—a thorough understanding of the structural requirements for its activity remains limited. ualberta.ca

Development of Hybrid Peptides Incorporating this compound Motifs

The development of hybrid peptides involves combining structural motifs from different parent peptides to create new molecules with potentially enhanced or novel properties. marquette.edu This strategy has been used to improve the cell-penetrating ability, target specificity, or stability of bioactive peptides.

However, in the case of this compound, there are no reports in the scientific literature describing the development of hybrid peptides that incorporate its structural motifs. The primary reason for this is the same one that hinders analogue synthesis: the profound chemical complexity of the this compound scaffold. acs.org The synthesis of even an isolated part of its interlocking ring system would be a major synthetic undertaking.

Research on hybrid or derivatized peptides from the Paenibacillus genus has instead focused on more synthetically tractable molecules that are often co-produced with this compound, such as the linear lipopeptide tridecaptin. researchgate.netresearchgate.net Numerous synthetic analogues of tridecaptin have been created to probe its SAR and improve its activity. researchgate.net The lessons learned from synthesizing and modifying these simpler co-produced peptides may one day inform strategies for tackling the far greater challenge of this compound.

Research Applications and Future Directions for Paenicidin a

Exploration in Microbial Ecology and Inter-Species Interactions

Paenicidin A, produced by Paenibacillus polymyxa NRRL B-30509, is an antimicrobial peptide that demonstrates activity against Gram-positive bacteria. researchgate.net The production of such antimicrobial compounds is a key strategy for microorganisms to compete and survive in their natural environments. The presence of this compound, alongside other antimicrobial agents like polymyxins and tridecaptins produced by the same organism, suggests a sophisticated arsenal (B13267) for interacting with other microbes. nih.govacs.org

The study of this compound within its natural context can provide valuable insights into the complex web of microbial interactions. For instance, understanding the specific environmental cues that trigger the biosynthesis of this compound could reveal the ecological pressures faced by P. polymyxa. Furthermore, investigating the resistance mechanisms developed by competing bacteria can shed light on the co-evolutionary dynamics within microbial communities. Research in this area could involve co-culturing P. polymyxa with various other soil or plant-associated microbes to observe the impact of this compound on community structure and function. Such studies are crucial for comprehending the role of bacteriocins in shaping microbial ecosystems and could have implications for agricultural applications, such as the development of biocontrol agents to protect plants from pathogens. frontiersin.org

Application as a Biochemical Probe for Membrane Biology and Cell Wall Synthesis Studies

Lantibiotics, the class of antimicrobial peptides to which this compound belongs, often exert their antimicrobial effects by targeting the cell envelope of susceptible bacteria. While the precise mechanism of this compound is still under investigation, other lantibiotics are known to interfere with cell wall biosynthesis by binding to lipid II, a crucial precursor molecule. Some lipopeptides, for example, damage the cytoplasmic membrane. nih.gov This targeted mode of action makes them valuable tools for studying the fundamental processes of bacterial cell membrane biology and cell wall synthesis.

This compound's highly cyclized and interlocked ring structure presents a unique molecular scaffold that could be exploited as a biochemical probe. nih.gov By labeling this compound with fluorescent tags or other reporter molecules, researchers could visualize its interaction with bacterial cells in real-time. This could help to identify its specific molecular target and elucidate the downstream effects on cellular processes. Such studies would not only enhance our understanding of how this compound kills bacteria but also provide new insights into the intricate machinery of bacterial cell envelope biogenesis. The development of a tridecaptin-based fluorescent probe for staining Gram-negative bacteria highlights the potential for similar applications with this compound. researchgate.net

Advancements in Genome Mining and Synthetic Biology for Novel this compound Discovery and Engineering

The advent of genome mining has revolutionized the discovery of natural products, including novel lantibiotics. biorxiv.orgresearchgate.net By analyzing the genomic data of various Paenibacillus strains, researchers can identify biosynthetic gene clusters (BGCs) responsible for producing compounds like this compound. researchgate.netfrontiersin.org This approach has already led to the identification of this compound-related BGCs in different Paenibacillus species, suggesting a wider distribution and potential for discovering novel variants with distinct properties. asm.orgnih.gov For example, a lantibiotic with 50% similarity to this compound has been identified through genome analysis. nih.gov

Synthetic biology offers powerful tools to leverage this genomic information for the discovery and engineering of new this compound analogs. numberanalytics.comnih.gov By manipulating the this compound biosynthetic gene cluster, it is possible to introduce modifications to the peptide backbone, leading to the creation of novel derivatives with enhanced activity, improved stability, or altered target specificity. isomerase.co.ukncsu.edu This could involve swapping domains between different lantibiotic BGCs or introducing site-specific mutations. The ability to produce these engineered compounds in heterologous hosts provides a platform for rapid screening and optimization, accelerating the development of new antimicrobial agents. europa.eu

Methodological Innovations in Lantibiotic Analysis and Characterization

The complex, highly cyclized structure of this compound, with its six lanthionine (B1674491) and methyllanthionine rings, three of which are interlocked, poses significant challenges for traditional methods of structural elucidation like NMR-based characterization. researchgate.netnih.gov To overcome these limitations, innovative analytical techniques have been developed. A notable example is the use of a partial desulfurization/reduction strategy coupled with tandem mass spectrometry. nih.govacs.org This method allows for the determination of the intricate thioether cross-linkages that define the three-dimensional structure of the molecule.

Further advancements in mass spectrometry, such as high-resolution instrumentation and novel fragmentation techniques, will continue to be crucial for the detailed characterization of this compound and other complex lantibiotics. mdpi.com The development of new analytical workflows that combine chemical derivatization, enzymatic digestion, and advanced mass spectrometry will enable a more comprehensive understanding of the structure-activity relationships of these fascinating molecules. acs.org These methodological innovations are not only essential for the study of this compound but also contribute to the broader field of natural product chemistry. mdpi.commdpi.com

Q & A

Basic Research Question: What experimental protocols are recommended for synthesizing and characterizing Paenicidin A with high purity?

Methodological Answer:
Synthesis of this compound requires optimized reaction conditions (e.g., solvent systems, temperature, and catalyst ratios) to minimize byproducts. Characterization should include:

  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% threshold) .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for structural confirmation .
  • Mass Spectrometry (MS) for molecular weight validation.
    Detailed protocols must be documented in supplementary materials to ensure reproducibility, including raw spectral data and solvent gradients .

Basic Research Question: What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

  • X-ray Crystallography for absolute stereochemical determination .
  • Circular Dichroism (CD) to analyze chiral centers in absence of crystals .
  • Density Functional Theory (DFT) simulations to correlate experimental NMR shifts with predicted conformers .
    Contradictions between techniques (e.g., NMR vs. X-ray) should be resolved by repeating experiments under controlled humidity/temperature and cross-referencing with literature .

Advanced Research Question: How can researchers investigate the mechanism of this compound’s antimicrobial action while accounting for strain-specific resistance?

Methodological Answer:

  • In Vitro Assays : Pair minimum inhibitory concentration (MIC) tests with time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects .
  • Omics Integration : Use transcriptomics (RNA-seq) to identify upregulated resistance genes in treated microbial strains .
  • Molecular Docking : Map this compound’s binding affinity to target proteins (e.g., bacterial cell wall synthases) using AutoDock Vina, validating with site-directed mutagenesis .
    Control groups must include resistant strain variants and reference antibiotics (e.g., vancomycin) to contextualize potency .

Advanced Research Question: How should discrepancies between in vitro and in vivo efficacy of this compound be analyzed?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in model organisms (e.g., murine sepsis models) .
  • Metabolite Screening : Use LC-MS to identify degradation products in serum that may reduce in vivo activity .
  • Dose-Response Correlation : Apply Hill equation modeling to compare in vitro IC₅₀ values with in vivo effective doses, adjusting for plasma protein binding .
    Contradictory results necessitate revisiting experimental conditions (e.g., infection site oxygen levels) .

Advanced Research Question: What statistical frameworks are suitable for resolving data contradictions across this compound studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from ≥10 independent studies using random-effects models to quantify heterogeneity (I² statistic) .
  • Sensitivity Analysis : Test if exclusion of outlier datasets (e.g., non-GLP-compliant studies) alters conclusions .
  • Bayesian Inference : Calculate posterior probabilities for conflicting hypotheses (e.g., "this compound is ineffective against Gram-negative bacteria") .
    Report confidence intervals and p-values adjusted for multiple comparisons (Bonferroni correction) .

Basic Research Question: What variables should be controlled in bioactivity assays to ensure reproducibility of this compound results?

Methodological Answer:

  • Environmental Factors : pH (6.5–7.5), temperature (37°C for mammalian models), and serum concentration in cell culture media .
  • Biological Replicates : Use ≥3 independent cell lines or microbial strains to account for genetic variability .
  • Positive/Negative Controls : Include untreated samples and reference compounds (e.g., ampicillin) in every assay plate .
    Document all variables in a standardized table format (e.g., Supplementary Table S1) .

Advanced Research Question: How can researchers design studies to evaluate this compound’s bioactivity while adhering to ethical guidelines?

Methodological Answer:

  • PICO Framework : Define P opulation (e.g., Staphylococcus aureus-infected models), I ntervention (this compound dosage), C omparison (standard antibiotics), and O utcome (survival rate reduction) .
  • Ethical Compliance : Obtain institutional approval for animal studies (IACUC) and human cell line use (IRB) .
  • Data Transparency : Share raw datasets via repositories like Figshare to enable independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.